(R)-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol is a chiral compound that features a difluoromethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of transition-metal-catalyzed difluoromethylation reactions, which incorporate difluoromethyl groups into organic substrates . Another approach involves the use of fluoroform (CHF₃) as a reagent for difluoromethylation in continuous flow systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using reagents like chlorodifluoromethane (CHF₂Cl) and appropriate catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include deoxofluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which is effective for converting alcohols to alkyl fluorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
®-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets effectively .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-trifluoromethylphenyl)ethanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
®-2-Amino-2-(4-fluorophenyl)ethanol: Lacks the difluoromethyl group, making it less hydrophobic and potentially less bioactive.
Uniqueness
®-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol is unique due to the presence of both difluoromethyl and fluorophenyl groups, which enhance its chemical stability and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(difluoromethyl)-2-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-3-5(9(11)12)1-2-6(7)8(13)4-14/h1-3,8-9,14H,4,13H2/t8-/m0/s1 |
InChI Key |
JVPFXAFIRMZVET-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CO)N |
Origin of Product |
United States |
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